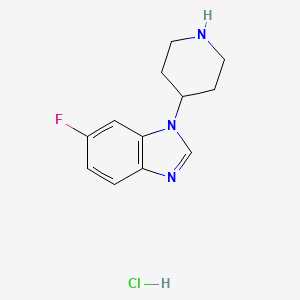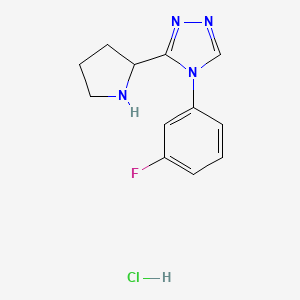![molecular formula C16H23FN2O2 B8219579 Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219579.png)
Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluorophenyl group attached to a pyrrolidine ring. Its molecular formula is C16H24FN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[(4-methylphenyl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-9-8-16(18,11-19)10-12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFOZJJOHRYDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219514.png)


![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)
![8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8219536.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)





![tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219577.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219581.png)
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride](/img/structure/B8219598.png)
